3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry for the development of new drugs . The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring closure to form the pyrrolidine-2,5-dione structure . The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the ring closure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione include other pyrrolidine-2,5-diones, such as:
- 3-(4-amino-phenyl)-pyrrolidine-2,5-dione
- 1-benzoyl-pyrrolidine-2,5-dione
- 1-benzyl-pyrrolidine-2,5-dione
These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3-(3-hydroxypropylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H22N2O4/c1-2-10-22-13-6-4-12(5-7-13)18-15(20)11-14(16(18)21)17-8-3-9-19/h4-7,14,17,19H,2-3,8-11H2,1H3 |
InChI Key |
VQBCGGUTKXQHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCO |
Origin of Product |
United States |
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